Potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate
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Overview
Description
Potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate is a useful research compound. Its molecular formula is C39H45BKN6 and its molecular weight is 647.739. The purity is usually 95%.
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Scientific Research Applications
Coordination Chemistry and Catalysis
KHTP and its derivatives have been extensively studied for their unique coordination environments, which are pivotal in catalysis and synthesis. For instance, the synthesis of the highly encapsulating pyrazolylborate ligand hydrotris(3-p-cumenyl-5-methylpyrazolyl)borate and its zinc hydroxide complex showcases the ligand's ability to stabilize metal centers in various oxidation states, facilitating reactions such as thermal condensations and interactions with cumulated double-bonded species (Ruf et al., 1996).
Structural Studies
The structural elucidation of complexes involving KHTP derivatives provides insights into metal-ligand interactions and the influence of substituents on coordination geometry. The zinc complex's synthesis with the pyrazolylborate ligand demonstrates a distorted tetrahedral coordination environment, which is crucial for understanding the ligand's electronic effects on metal centers (Yang et al., 1997).
Electronic Structure Analysis
Investigations into the electronic structures of KHTP salts via photoelectron spectroscopy have shed light on the electron-donating and withdrawing capabilities of scorpionate ligands. Such studies reveal how substituents on the ligand framework affect metal-ligand bonding, influencing the reactivity and stability of the complexes. The electronic structures of potassium salts of the homoscorpionates were compared, revealing the influence of substituents upon metal-scorpionate bonding, which is essential for designing ligands with tailored electronic properties (Joshi et al., 2004).
Sensing and Environmental Applications
Although not directly related to KHTP, similar scorpionate ligands have been used in sensing applications, indicating the potential for KHTP derivatives in environmental monitoring and bioanalytical chemistry. The development of sensors for metal ions showcases the functional versatility of scorpionate ligands beyond their traditional roles in coordination chemistry (Singh et al., 2007).
Mechanism of Action
Target of Action
Potassium Hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate is a complex compound that primarily interacts with boric acid molecules (B(OH)3) and metaborate ions (B(OH)4-) in borate solutions . These are the primary targets of the compound, and they play a crucial role in the structural and electronic properties of borate materials .
Mode of Action
The compound interacts with its targets through a series of complex interactions. The interactions between the compound, boric acid molecules, metaborate ions, water molecules, and potassium cations in borate solutions have been studied using H/D isotopic substitution neutron diffraction combined with empirical potential structure refinement (EPSR) and DFT-based quantum calculations . These interactions have a marked effect on the second coordination shell of the water molecules, causing a greater deviation from a tetrahedral structure than is observed for pure water .
Biochemical Pathways
The compound affects the structural units of boron in borate anions, which can transform between themselves upon changing the atomic and molecular stoichiometry of the solution, or the species of cation within the mixture . This diversity of borate structures leads to a variety of interesting properties of borate materials .
Pharmacokinetics
The compound’s solubility in common organic solvents is known to be low , which could impact its bioavailability.
Result of Action
The result of the compound’s action is the alteration of the structural and electronic properties of borate materials . This includes changes in the coordination shell of water molecules and the transformation of boron structural units in borate anions .
Action Environment
The action of this compound is influenced by environmental factors such as the concentration of the solution and the presence of other ions . For example, the distance between potassium ions and boric acid molecules remains constant upon changing the solution concentration .
Properties
InChI |
InChI=1S/C39H45BN6.K/c1-25(2)31-10-16-34(17-11-31)37-22-28(7)44(41-37)40(45-29(8)23-38(42-45)35-18-12-32(13-19-35)26(3)4)46-30(9)24-39(43-46)36-20-14-33(15-21-36)27(5)6;/h10-27H,1-9H3;/q-1;+1 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFWEBSUMBEONX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](N1C(=CC(=N1)C2=CC=C(C=C2)C(C)C)C)(N3C(=CC(=N3)C4=CC=C(C=C4)C(C)C)C)N5C(=CC(=N5)C6=CC=C(C=C6)C(C)C)C.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H45BKN6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.